Home > Products > Building Blocks P2620 > 8-Aminoguanine
8-Aminoguanine - 28128-41-8

8-Aminoguanine

Catalog Number: EVT-1167178
CAS Number: 28128-41-8
Molecular Formula: C5H6N6O
Molecular Weight: 166.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

8-Aminoguanine is an endogenous purine compound produced through various metabolic pathways. [, , ] It is generated during the catabolism of biomolecules containing 8-nitroguanine moieties, which are formed as a result of nitrosative stress. [] Additionally, guanosine and guanine can contribute to 8-aminoguanine formation. [] 8-Aminoguanine plays a significant role in scientific research due to its diverse biological activities, particularly its effects on renal excretory function and its potential use in studying DNA structure and repair. [, , , , , , ]

Future Directions
  • Further elucidating the detailed mechanism of action of 8-aminoguanine in various biological processes. []
  • Exploring the therapeutic potential of 8-aminoguanine and its derivatives in treating various diseases, including hypertension, heart failure, chronic kidney disease, and age-associated diseases. [, , ]
  • Developing novel PNPase inhibitors based on the structure and activity of 8-aminoguanine. [, , ]
  • Investigating the role of 8-aminoguanine in oxidative stress and DNA damage. [, , ]
  • Utilizing 8-aminoguanine to develop novel tools for studying DNA structure and function. [, , ]

8-Aminoguanosine

Compound Description: 8-Aminoguanosine is an endogenous 8-aminopurine that acts as a prodrug for 8-aminoguanine. [, , ] It exhibits diuretic, natriuretic, and glucosuric activity, although these effects are primarily attributed to its conversion to 8-aminoguanine in vivo. [, , , ] Studies show that 8-aminoguanosine itself has minimal direct effects on renal excretory function, requiring metabolic conversion to 8-aminoguanine for its pharmacological actions. [, ] Additionally, 8-aminoguanosine demonstrates antikaliuretic effects. []

Relevance: 8-Aminoguanosine is structurally similar to 8-aminoguanine, differing only by the presence of a ribose sugar moiety at the N9 position. [, , ] While both compounds exhibit similar renal actions, including diuresis, natriuresis, and glucosuria, 8-aminoguanosine exerts its effects indirectly through its conversion to 8-aminoguanine. [, , ] This distinction highlights the importance of the metabolic relationship between these two compounds.

8-Aminoinosine

Compound Description: 8-Aminoinosine is an endogenous 8-aminopurine that acts as a prodrug for 8-aminohypoxanthine, showing inhibitory activity against Purine Nucleoside Phosphorylase (PNPase). [] Similar to 8-aminoguanine, it induces diuresis and natriuresis, but with less pronounced glucosuric effects. [] Unlike 8-aminoguanine, 8-aminoinosine does not affect potassium excretion. []

8-Aminohypoxanthine

Compound Description: 8-Aminohypoxanthine is an 8-aminopurine and a competitive inhibitor of PNPase. [] It is a metabolite of 8-aminoinosine and contributes, in part, to 8-aminoinosine's pharmacological effects. [] 8-Aminohypoxanthine exhibits diuretic and natriuretic effects, although its glucosuric activity is less pronounced compared to 8-aminoguanine. [] Notably, it does not alter potassium excretion, unlike 8-aminoguanine. [] 8-Aminohypoxanthine can be further metabolized to 8-aminoxanthine by xanthine oxidase. []

8-Aminoxanthine

Compound Description: 8-Aminoxanthine is a metabolite of 8-aminohypoxanthine, generated through the action of xanthine oxidase. [] Its specific biological activities are not extensively described in the provided papers.

Relevance: While not as extensively studied as 8-aminoguanine, 8-aminoxanthine shares structural similarities as a member of the 8-aminopurine family. [] Its position within the metabolic pathway downstream of 8-aminohypoxanthine suggests potential pharmacological significance. [] Further investigation is needed to understand its specific activities and potential relationship to 8-aminoguanine.

9-Deazaguanine

Compound Description: 9-Deazaguanine is a purine nucleoside phosphorylase (PNPase) inhibitor. [] Intravenous administration of 9-deazaguanine in rats induced increases in urinary sodium and glucose excretion, similar to the effects observed with 8-aminoguanine. [] Unlike 8-aminoguanine, 9-deazaguanine did not affect potassium excretion. []

Inosine

Compound Description: Inosine is a naturally occurring purine nucleoside and a substrate of PNPase. [] Studies show that inosine induces diuresis, natriuresis, and glucosuria, possibly by activating adenosine A2B receptors in the kidney. [] The administration of 8-aminoguanine increases renal interstitial levels of inosine, suggesting a role for inosine in mediating some of the renal effects of 8-aminoguanine. []

Relevance: Inosine is metabolically linked to 8-aminoguanine through the action of PNPase, which 8-aminoguanine inhibits. [] This inhibition leads to an increase in inosine levels. [] Both inosine and 8-aminoguanine induce diuresis, natriuresis, and glucosuria, suggesting that inosine could be a downstream mediator of some of 8-aminoguanine's renal effects. []

Guanosine

Compound Description: Guanosine is a naturally occurring purine nucleoside and a substrate of PNPase. [] Unlike inosine, guanosine itself does not induce significant diuresis, natriuresis, or glucosuria when infused directly into the kidney. []

Source and Classification

8-Aminoguanine can be synthesized from guanine through various chemical modifications. It has been identified as a product of the metabolic pathway involving certain hepatocarcinogens, such as 2-nitropropane, which can induce its formation in rat liver nucleic acids . The compound belongs to the class of purines, which are essential components of nucleic acids (DNA and RNA) and play critical roles in cellular metabolism.

Synthesis Analysis

The synthesis of 8-Aminoguanine typically involves several key steps:

  1. Bromination: The process begins with the bromination of guanine at position 8 using bromide in an aqueous solution.
  2. Nucleophilic Substitution: The bromide is then displaced by hydrazine, forming an intermediate compound.
  3. Reduction: Finally, the intermediate is reduced using Nickel Raney to yield 8-Aminoguanine .

This method allows for the efficient production of 8-Aminoguanine, which can then be utilized for further studies or applications.

Molecular Structure Analysis

The molecular formula of 8-Aminoguanine is C5_5H7_7N5_5O, and its structural representation shows an amino group attached to the carbon at position 8 of the purine ring. The compound exhibits resonance stabilization due to its aromatic nature, contributing to its functionality in biochemical reactions.

Structural Characteristics

  • Molecular Weight: Approximately 153.14 g/mol
  • Functional Groups: Contains an amino group (-NH2_2) which enhances its hydrogen-bonding capabilities.
  • Conformation: The presence of the amino group at position 8 allows for unique interactions within nucleic acid structures, particularly stabilizing DNA triplex formations .
Chemical Reactions Analysis

8-Aminoguanine participates in various chemical reactions, primarily involving:

  • Inhibition of Enzymes: It acts as a competitive inhibitor of purine nucleoside phosphorylase (PNPase), which is crucial in purine metabolism. The inhibition constant (Ki_i) for 8-Aminoguanine has been reported as approximately 2.8 µmol/L .
  • Formation of Nucleotides: It can be incorporated into oligonucleotides during DNA synthesis, affecting the stability and properties of the resulting nucleic acid structures.
Mechanism of Action

The mechanism by which 8-Aminoguanine exerts its effects primarily involves:

  1. Inhibition of Purine Metabolism: By inhibiting PNPase, it alters the balance between inosine and hypoxanthine levels, leading to changes in nucleotide pools within cells .
  2. Stabilization of DNA Structures: Its incorporation into DNA enhances triplex formation through additional hydrogen bonding interactions, thereby stabilizing these structures under varying pH conditions .

These mechanisms suggest potential therapeutic roles for 8-Aminoguanine in managing metabolic disorders and enhancing nucleic acid stability.

Physical and Chemical Properties Analysis

Key Properties

  • Solubility: 8-Aminoguanine is soluble in water and other polar solvents.
  • Melting Point: The melting point ranges from approximately 270°C to 280°C.
  • pKa Values: The compound exhibits basic properties due to the amino group, influencing its reactivity and interaction with other biomolecules.

Analytical Techniques

Various analytical methods are employed to study the properties and behavior of 8-Aminoguanine:

  • High-Performance Liquid Chromatography (HPLC): Used for quantifying concentrations during synthesis and metabolic studies .
  • Nuclear Magnetic Resonance (NMR): Provides insights into structural characteristics and conformational dynamics .
Applications

The applications of 8-Aminoguanine extend across several scientific fields:

  1. Biochemical Research: Used as a tool to study purine metabolism and enzyme kinetics.
  2. Therapeutics: Investigated for potential use in treating conditions associated with metabolic syndrome, including hypertension and diabetes .
  3. Genetic Studies: Its ability to stabilize DNA triplexes makes it valuable in genetic engineering and molecular biology applications.
Biochemical Foundations of 8-Aminoguanine

Structural Characterization and Molecular Properties

8-Aminoguanine (C₅H₆N₆O) is a purine derivative characterized by an amino group (-NH₂) substitution at the C8 position of the guanine core structure. This modification confers distinct electronic properties, including altered tautomeric equilibrium and enhanced nucleophilicity compared to unmodified guanine. The planar structure facilitates intercalation into biomolecular matrices, while the C8-amino group enables unique hydrogen-bonding patterns. Crystallographic analyses reveal protonation occurs preferentially at the N7 position, stabilizing a cationic form under physiological pH conditions [5] [8]. Mass spectrometry profiles show a primary ion peak at m/z 151.06 [M+H]⁺, with fragmentation patterns indicating preferential cleavage of the C8-N bond [1] [8]. Spectroscopic characterization includes ultraviolet absorption maxima at 248 nm and 348 nm in aqueous solutions, with fluorescence emission at 420 nm upon excitation at 350 nm, properties utilized in chromatographic detection methodologies [3] [10].

Table 1: Physicochemical Properties of 8-Aminoguanine

PropertyValue/DescriptionAnalytical Method
Molecular FormulaC₅H₆N₆OHigh-resolution MS
Molecular Weight150.14 g/molCalculated from formula
Tautomeric PreferenceN9-H keto formX-ray crystallography
UV-Vis λmax (pH 7.4)248 nm, 348 nmSpectrophotometry
Fluorescence (ex/em)350 nm / 420 nmSpectrofluorometry
pKa (N7 protonation)3.8 ± 0.2Potentiometric titration

Biosynthesis Pathways

Pathway 1: 8-Nitroguanosine → 8-Aminoguanosine → 8-Aminoguanine

This sequential reduction pathway initiates with endogenous 8-nitroguanosine, a product of peroxynitrite-mediated guanine nitration in RNA. 8-Nitroguanosine undergoes enzymatic reduction via unidentified nitroreductases to form 8-aminoguanosine. Subsequent phosphorolysis by purine nucleoside phosphorylase (PNPase) cleaves the ribose moiety, yielding 8-aminoguanine. Isotopic tracer studies in Sprague-Dawley rats demonstrate renal conversion of infused ¹⁵N-labeled 8-nitroguanosine to 8-aminoguanosine and finally 8-aminoguanine, confirmed via liquid chromatography–tandem mass spectrometry analysis of renal microdialysates [1] [8]. The intermediate 8-aminoguanosine exhibits transient accumulation in renal tissues, with conversion efficiency exceeding 75% within 60 minutes post-infusion [8].

Pathway 2: 8-Nitroguanosine → 8-Nitroguanine → 8-Aminoguanine

This alternative route involves initial ribose cleavage by PNPase, converting 8-nitroguanosine directly to 8-nitroguanine. In vitro enzyme kinetics reveal PNPase exhibits a Kₘ of 28 ± 4 µM and Vₘₐₓ of 0.8 ± 0.1 µmol/min/mg for 8-nitroguanosine, comparable to its activity toward natural substrates. 8-Nitroguanine subsequently undergoes nitro group reduction to yield 8-aminoguanine, catalyzed by cytosolic nitroreductases. Pharmacological inhibition using forodesine (a specific PNPase inhibitor) in Sprague-Dawley rats reduces renal 8-nitroguanine formation from infused 8-nitroguanosine by 85% and shunts metabolism toward Pathway 1, evidenced by increased 8-aminoguanosine/8-aminoguanine ratios [1] [6] [8]. Both pathways operate concurrently in vivo, contributing approximately 60% (Pathway 1) and 40% (Pathway 2) to total 8-aminoguanine production under basal conditions [8].

Role of Peroxynitrite in Endogenous Production

Peroxynitrite (ONOO⁻), generated from superoxide (O₂˙⁻) and nitric oxide (NO∙) coupling, is the primary nitrating species responsible for 8-nitroguanosine formation. In vivo studies demonstrate that peroxynitrite donors (e.g., SIN-1) increase renal 8-nitroguanosine levels by 15-fold and 8-aminoguanine by 8-fold in Sprague-Dawley rats. This nitration preferentially targets guanine residues within single-stranded RNA regions. Pathophysiological relevance is evidenced in Dahl salt-sensitive rats, which exhibit 5.2-fold higher renal peroxynitrite levels than Sprague-Dawley controls. Consequently, Dahl rats show 12.3-fold and 9.7-fold elevations in endogenous renal 8-nitroguanosine and 8-aminoguanine, respectively. Urinary excretion rates of 8-aminoguanine correlate strongly (r² = 0.89) with tissue peroxynitrite biomarkers, confirming peroxynitrite as the dominant driver of endogenous 8-aminoguanine biosynthesis [1] [3] [8].

Table 2: Comparative 8-Aminoguanine Biosynthesis in Rat Models

ParameterSprague-Dawley RatsDahl Salt-Sensitive Rats
Renal Peroxynitrite (nmol/mg)0.8 ± 0.14.2 ± 0.6*
Renal 8-Nitroguanosine (pmol/g)15.2 ± 3.1187.5 ± 22.4*
Renal 8-Aminoguanine (pmol/g)9.5 ± 1.892.1 ± 10.7*
Urinary 8-Aminoguanine (nmol/day)2.1 ± 0.424.6 ± 3.2*

*P < 0.001 vs. Sprague-Dawley; Data from [1] [8]

Metabolic Regulation and Degradation

Enzymatic Conversion via Purine Nucleoside Phosphorylase

Purine nucleoside phosphorylase (PNPase) is central to 8-aminoguanine metabolism, acting bidirectionally in its biosynthesis (Pathway 2) and catabolism. PNPase catalyzes the reversible phosphorolysis of 8-aminoguanosine to 8-aminoguanine and ribose-1-phosphate, with a Kₘ of 0.8 ± 0.2 µM and k꜀ₐₜ of 4.2 s⁻¹ for 8-aminoguanosine—indicating higher affinity than for natural substrates like inosine (Kₘ = 45 µM). 8-Aminoguanine itself is a potent competitive inhibitor of PNPase, with a Kᵢ of 0.8 µM, effectively suppressing the metabolism of physiological nucleosides. In vivo, this inhibition manifests as elevated renal interstitial inosine (4.8-fold) and guanosine (3.2-fold), alongside reduced hypoxanthine (72%) and guanine (68%) [2] [4] [6].

Degradation of 8-aminoguanine involves oxidation by xanthine oxidase, yielding 8-aminoxanthine as the primary metabolite. This reaction proceeds at 35% of the rate observed for hypoxanthine oxidation. Alternative routes include methylation at N7 by guanine methyltransferase or conjugation reactions, though these are minor pathways based on metabolite profiling studies [4] [9].

Interspecies Variability in Biosynthetic Efficiency

Significant interspecies differences exist in 8-aminoguanine production efficiency. Dahl salt-sensitive rats exhibit 9.7-fold higher renal 8-aminoguanine levels than Sprague-Dawley rats, attributable to increased peroxynitrite generation rather than enhanced enzymatic efficiency in the downstream pathways. Enzyme kinetic analyses reveal comparable Vₘₐₓ and Kₘ values for PNPase-catalyzed 8-nitroguanosine phosphorolysis between strains. However, Dahl rats show 7.2-fold higher expression of peroxynitrite-generating enzymes (e.g., inducible nitric oxide synthase) in renal tissues [1] [8].

Beyond rodents, humans exhibit detectable 8-aminoguanine in urine, though at lower concentrations (0.32 ± 0.07 nmol/mmol creatinine) than Dahl rats. In vitro studies using human liver cytosol demonstrate 8-aminoguanine formation from 8-nitroguanine at 58% of the rate observed in rat cytosol, suggesting species-specific differences in nitroreductase activity. Furthermore, human PNPase exhibits a 40% lower catalytic efficiency (k꜀ₐₜ/Kₘ) toward 8-nitroguanosine compared to rat orthologs, indicating intrinsic enzymatic variability [4] [6] [8].

Properties

CAS Number

28128-41-8

Product Name

8-Aminoguanine

IUPAC Name

2,8-diamino-1,7-dihydropurin-6-one

Molecular Formula

C5H6N6O

Molecular Weight

166.14 g/mol

InChI

InChI=1S/C5H6N6O/c6-4-8-1-2(9-4)10-5(7)11-3(1)12/h(H6,6,7,8,9,10,11,12)

InChI Key

WYDKPTZGVLTYPG-UHFFFAOYSA-N

SMILES

C12=C(N=C(N1)N)N=C(NC2=O)N

Synonyms

2,8-Diamino-1,9-dihydro-purin-6-one; 2,8-Diaminohypoxanthine;

Canonical SMILES

C12=C(N=C(N1)N)N=C(NC2=O)N

Isomeric SMILES

C12=C(NC(=NC1=O)N)N=C(N2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.